BAY1143572, also known as Atuveciclib, is a highly selective inhibitor of cyclin-dependent kinases 9, 7, and 8. It has garnered attention for its potential therapeutic applications in oncology, particularly in targeting transcriptional regulation in cancer cells. This compound is characterized by a unique benzyl sulfoximine moiety, which contributes to its selectivity and potency against specific cyclin-dependent kinases involved in the transcriptional machinery of cells.
BAY1143572 was developed by Bayer AG as part of a series of 2-anilinopyrimidine derivatives aimed at inhibiting cyclin-dependent kinases. It falls under the classification of small-molecule inhibitors and is primarily studied for its role in cancer therapy, particularly in hematological malignancies and solid tumors. The compound's mechanism involves interference with the transcriptional machinery by inhibiting the activity of cyclin-dependent kinases that regulate RNA polymerase II.
The synthesis of BAY1143572 involves several key steps:
The detailed synthetic pathway includes reagents such as sodium methylsulfinate, ethanol, and iron(III) chloride, among others, under controlled conditions to ensure yield and purity .
BAY1143572 features a complex molecular structure characterized by:
The molecular formula for BAY1143572 is , with a molecular weight of approximately 344.39 g/mol .
BAY1143572 primarily acts through competitive inhibition of cyclin-dependent kinases. Key reactions include:
The mechanism by which BAY1143572 exerts its effects involves:
BAY1143572 possesses several notable physical and chemical properties:
BAY1143572 is being investigated for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3